2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
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Description
2,3-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone, also known as 2,3-DMBP, is a synthetic compound derived from the benzophenone family of molecules. It is a highly versatile compound with a wide range of applications in scientific research, including as a reagent for organic synthesis, as a photolabile protecting group, and as a fluorescent dye.
Scientific Research Applications
Synthesis and Structural Studies
- The synthesis of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone derivatives has been achieved through methods like the reaction of dimethyl-L-tartrate and benzophenone, demonstrating unique conformational properties with OH⋯Ph interactions different from related compounds (Irurre et al., 1992).
Fungicidal Activities
- Certain derivatives of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, synthesized by the alkylation of sodium salts of imidazole or 1,2,4-triazole, have been found to exhibit high fungicidal activities (Talismanov & Popkov, 2007).
Photopolymerization Initiator
- Benzophenone derivatives, including those related to 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, have been used as effective initiators for free radical photopolymerization, offering alternatives to conventional photoinitiators (Wang Kemin et al., 2011).
Chemical Synthesis and Reactions
- The compound and its derivatives are utilized in various chemical synthesis processes, including the generation of monoprotected 1,4-diketones and in photochemically initiated reactions that involve cyclic (thio)acetal radicals (Mosca et al., 2001).
Application in Organic Synthesis
- 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone derivatives play a role in the diastereoselective synthesis of tricyclo[3.2.1.02,7]octanes, which are important chiral building blocks for synthesizing various terpenes (Braun et al., 1995).
Photoinitiator for Radical Polymerization
- Certain benzophenone-1,3-dioxane derivatives act as photoinitiators for radical polymerization, demonstrating the versatility of these compounds in polymer chemistry (Wang Kemin et al., 2010).
properties
IUPAC Name |
(2,3-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-4-3-5-16(13(12)2)17(19)14-6-8-15(9-7-14)18-20-10-11-21-18/h3-9,18H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZDYYYYEIDHTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645114 |
Source
|
Record name | (2,3-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898760-16-2 |
Source
|
Record name | Methanone, (2,3-dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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